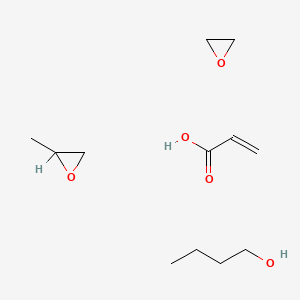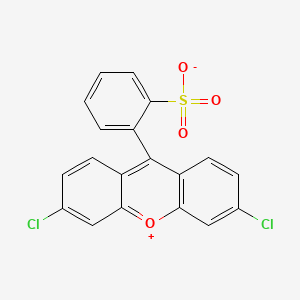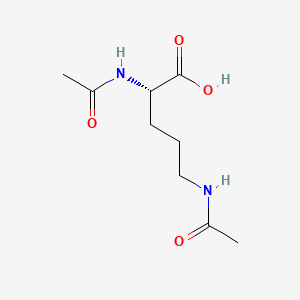
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid (acrylic acid) with methyloxirane (propylene oxide) and oxirane monobutyl ether (butyl glycidyl ether). This compound is known for its unique properties, including high transparency, mechanical strength, and chemical resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid involves several steps:
-
Polymerization of 2-Propenoic Acid: : The polymerization of 2-propenoic acid is typically carried out through free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions .
-
Polymerization with Methyloxirane: : Methyloxirane is polymerized with the previously formed poly(2-propenoic acid) using catalysts like stannous octoate or tin(II) 2-ethylhexanoate. The reaction is conducted at elevated temperatures to ensure complete polymerization .
-
Polymerization with Oxirane Monobutyl Ether: : The final step involves the polymerization of oxirane monobutyl ether with the poly(2-propenoic acid-co-methyloxirane) copolymer. This step is typically carried out in the presence of a base catalyst such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at moderate temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction conditions, and the use of advanced purification techniques to ensure high product quality .
化学反応の分析
Types of Reactions
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction typically leads to the formation of carboxylic acids and other oxidized products .
-
Reduction: : Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert carbonyl groups to alcohols .
-
Substitution: : The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN). These reactions result in the formation of substituted derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced polymeric materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
作用機序
The mechanism of action of Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Poly(methyl methacrylate) (PMMA): Known for its high transparency and mechanical strength.
Polyethylene glycol monobutyl ether (PGBE): Noted for its excellent solvent properties and thermal stability.
Uniqueness
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid stands out due to its unique combination of properties, including high transparency, mechanical strength, chemical resistance, and biocompatibility. These attributes make it suitable for a wide range of applications in various fields .
特性
CAS番号 |
70857-15-7 |
|---|---|
分子式 |
C12H24O5 |
分子量 |
248.32 g/mol |
IUPAC名 |
butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid |
InChI |
InChI=1S/C4H10O.C3H4O2.C3H6O.C2H4O/c1-2-3-4-5;1-2-3(4)5;1-3-2-4-3;1-2-3-1/h5H,2-4H2,1H3;2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2 |
InChIキー |
BYXJEYKSUNXVBK-UHFFFAOYSA-N |
SMILES |
CCCCO.CC1CO1.C=CC(=O)O.C1CO1 |
正規SMILES |
CCCCO.CC1CO1.C=CC(=O)O.C1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Cyclohexyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B1617323.png)










![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)
